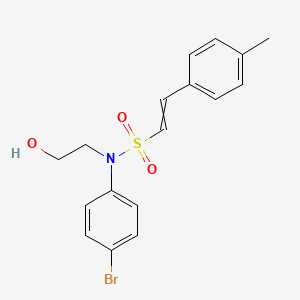
N-(4-bromophenyl)-N-(2-hydroxyethyl)-2-(4-methylphenyl)ethene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromophenyl)-N-(2-hydroxyethyl)-2-(4-methylphenyl)ethene-1-sulfonamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the family of sulfonamides, which are known for their antibacterial and antifungal properties. However, the focus of
Scientific Research Applications
Synthesis and Antiproliferative Activity
A series of sulfonamide derivatives, including compounds related to N-(4-bromophenyl)-N-(2-hydroxyethyl)-2-(4-methylphenyl)ethene-1-sulfonamide, were synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell lines (MCF-7, HeLa, A-549, Du-145) using CCK-8 assay. These compounds, characterized by 1H NMR, 19F NMR, 13C NMR, LC-MS, and HPLC techniques, showed significant antiproliferative activity, with IC50 values ranging from 1.82-9.52 µM, indicating their potential as antiproliferative agents (Pawar, Pansare, & Shinde, 2018).
Sulfonamide-derived Ligands and Transition Metal Complexes
Research into sulfonamide-derived ligands and their transition metal complexes, including those structurally related to this compound, demonstrated their synthesis and characterization. These complexes exhibited moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains, highlighting the potential of sulfonamide-derived compounds in developing new antimicrobial agents (Chohan & Shad, 2011).
Novel N-bromo Sulfonamide Reagent
A novel N-bromo sulfonamide reagent was synthesized and utilized as a catalyst for the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s, demonstrating the utility of N-bromo sulfonamide compounds in facilitating chemical synthesis processes through efficient catalysis in neutral media. This showcases the versatility of sulfonamide compounds in synthetic organic chemistry (Khazaei, Abbasi, & Moosavi‐Zare, 2014).
Application in Drug Metabolism and Biocatalysis
The application of biocatalysis to drug metabolism studies involving a biaryl-bis-sulfonamide compound illustrates the ability to generate mammalian metabolites through microbial conversion. This approach facilitates the structural characterization of drug metabolites, providing insights into drug metabolism pathways and the potential for developing more effective drug candidates with improved metabolic profiles (Zmijewski et al., 2006).
properties
IUPAC Name |
N-(4-bromophenyl)-N-(2-hydroxyethyl)-2-(4-methylphenyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3S/c1-14-2-4-15(5-3-14)10-13-23(21,22)19(11-12-20)17-8-6-16(18)7-9-17/h2-10,13,20H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOFFKQSAXGDPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N(CCO)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-([1,1'-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B2679374.png)


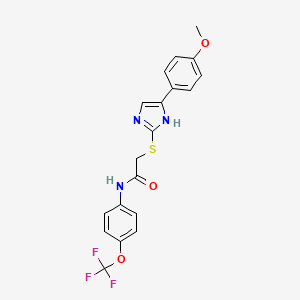
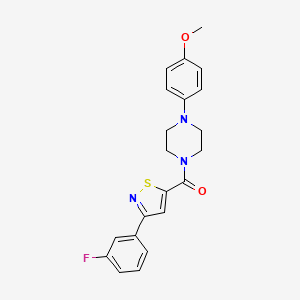


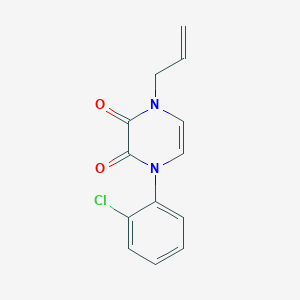
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea](/img/structure/B2679388.png)
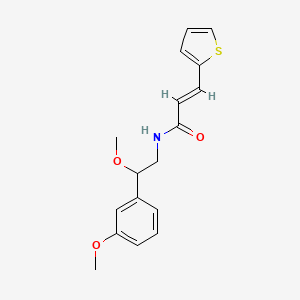
![N-[Bis(2,2,2-trifluoroethoxy)phosphoryl]-1-(4-bromophenyl)methanamine](/img/structure/B2679392.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2679394.png)
![N-(2,4-difluorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2679395.png)